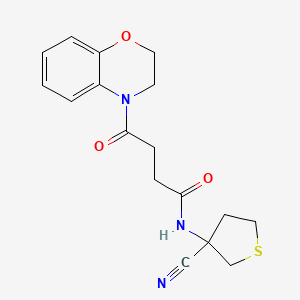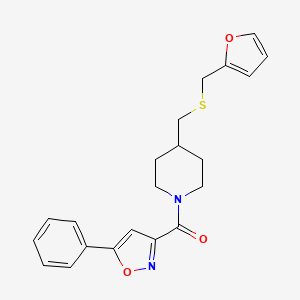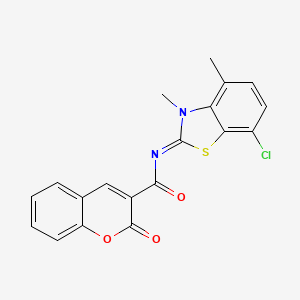
N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide, also known as CTBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTBO is a synthetic molecule that has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been explored in detail.
Mecanismo De Acción
The mechanism of action of N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide is not fully understood, but it is believed to exert its effects by modulating specific signaling pathways and cellular processes. N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been shown to inhibit the activity of certain enzymes, such as proteasome and histone deacetylase, which play a critical role in cellular homeostasis and regulation. N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has also been shown to modulate the activity of specific transcription factors, such as NF-κB and AP-1, which are involved in regulating gene expression and cellular responses to stress and inflammation.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activation of specific signaling pathways involved in tumor growth and metastasis. N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders. Additionally, N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been shown to modulate the immune response and enhance the efficacy of certain anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has several advantages as a tool compound for laboratory experiments. It is synthetic, which allows for easy modification and optimization of its chemical properties. It is also stable and has a long shelf life, which makes it convenient for storage and use in experiments. However, N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide is relatively expensive compared to other tool compounds, which can limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide. One direction is to further explore its potential applications in drug discovery and medicinal chemistry. N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has shown promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to optimize its chemical properties and improve its efficacy. Another direction is to further elucidate its mechanism of action and explore its effects on specific signaling pathways and cellular processes. This could lead to the discovery of new targets for drug development and provide insights into the cellular mechanisms underlying disease pathology. Finally, future research could focus on developing new synthetic routes for N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide and other related compounds, which could lead to the discovery of new tool compounds with improved properties and efficacy.
Métodos De Síntesis
N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide can be synthesized using a multistep reaction process. The first step involves the synthesis of 3-cyanothiolan-3-ylamine, which is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-4-one to form the intermediate product. The intermediate product is then reacted with 4-oxobutanoyl chloride to obtain N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide. The synthesis method of N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been optimized and modified to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biomedical research. N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been explored as a potential therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been used as a tool compound in various biochemical and physiological assays to study the role of specific signaling pathways and cellular processes.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c18-11-17(7-10-24-12-17)19-15(21)5-6-16(22)20-8-9-23-14-4-2-1-3-13(14)20/h1-4H,5-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKIAECLYNWWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCC(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2852566.png)



![Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate](/img/structure/B2852572.png)

![2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2852575.png)


![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2852578.png)

![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2852581.png)
![5-(furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2852583.png)
![N-(3-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852587.png)